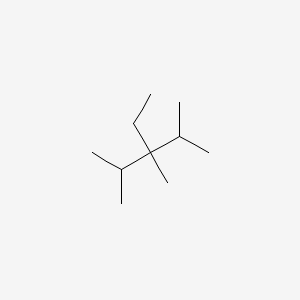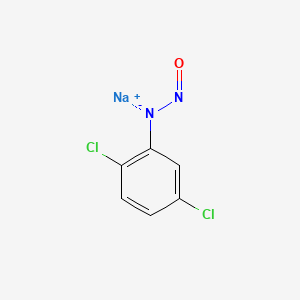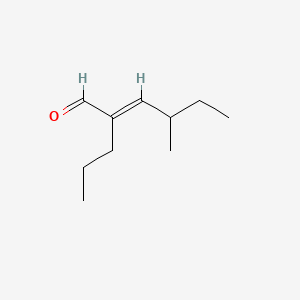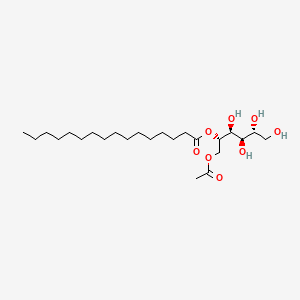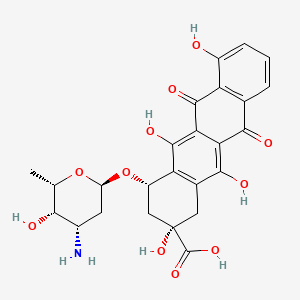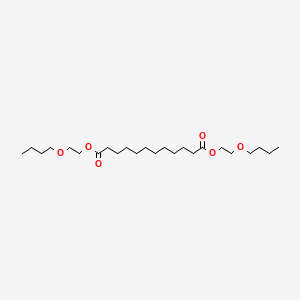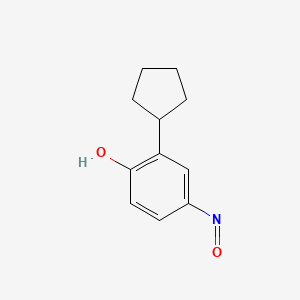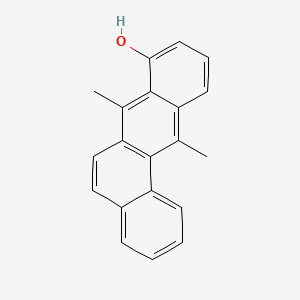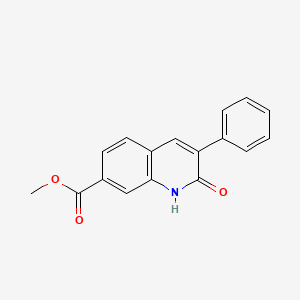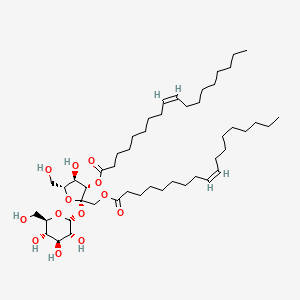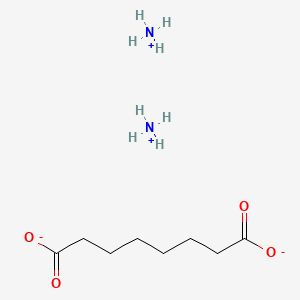
Diammonium suberate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium suberate is an organic compound with the molecular formula C8H20N2O4 . It is the diammonium salt of suberic acid, also known as octanedioic acid. This compound is characterized by its ability to form stable salts and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium suberate can be synthesized through the neutralization of suberic acid with ammonia. The reaction typically involves dissolving suberic acid in water and gradually adding ammonia until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium suberate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form suberic acid and other oxidation products.
Reduction: It can be reduced to form suberic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace ammonium ions.
Major Products:
Oxidation: Suberic acid and its derivatives.
Reduction: Reduced forms of suberic acid.
Substitution: Metal suberates.
Applications De Recherche Scientifique
Diammonium suberate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other suberic acid derivatives.
Biology: this compound is used in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of polymers, resins, and coatings. It is also used as a corrosion inhibitor and in the stabilization of soil and other materials.
Mécanisme D'action
The mechanism of action of diammonium suberate involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. In industrial applications, it acts as a stabilizing agent by forming strong ionic bonds with other compounds, thereby enhancing their stability and performance.
Comparaison Avec Des Composés Similaires
Diammonium suberate can be compared with other similar compounds such as:
Diammonium adipate: Similar in structure but with a shorter carbon chain.
Diammonium sebacate: Similar in structure but with a longer carbon chain.
Diammonium hydrogen phosphate: Different in structure but similar in its use as a stabilizing agent.
Uniqueness: this compound is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its ability to form stable salts and its versatility in various applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
71411-67-1 |
|---|---|
Formule moléculaire |
C8H20N2O4 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
diazanium;octanedioate |
InChI |
InChI=1S/C8H14O4.2H3N/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);2*1H3 |
Clé InChI |
SVKRTZCBJZSUJT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


